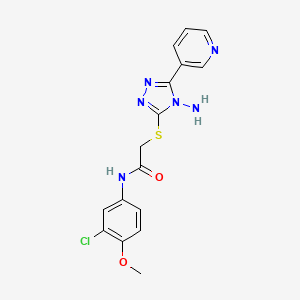![molecular formula C22H13Cl2N3O3S B12129869 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazole-containing heterocycles.
- The core structure consists of a thiazole ring fused with a triazole ring, and it contains a furan moiety.
- The (5Z)- prefix indicates the geometry of the double bond.
- Overall, this compound exhibits interesting structural features that make it worth exploring.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes for this exact compound in the literature. I can provide general guidelines for constructing similar thiazole-triazole-furan derivatives.
- One approach could involve the condensation of appropriate furan and thiazole building blocks under suitable conditions.
- Industrial production methods might involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
- Given its complex structure, this compound likely undergoes various reactions:
Oxidation: Oxidation of the thiazole or furan rings could lead to new functional groups.
Reduction: Reduction of the double bond or other functional groups.
Substitution: Replacing halogens or other substituents.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Exploring potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Assessing its pharmacological effects and potential drug development.
Industry: Considering applications in materials science or catalysis.
Mechanism of Action
- Without specific data on this compound, I can’t provide a precise mechanism. we can speculate:
- It might interact with specific receptors or enzymes due to its unique structure.
- It could modulate cellular pathways related to inflammation, cell growth, or metabolism.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs of this compound. related thiazole-triazole-furan derivatives might exist.
- If you encounter any similar compounds, please share their names, and I’ll provide a comparison.
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C22H13Cl2N3O3S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H13Cl2N3O3S/c1-29-17-5-3-2-4-14(17)20-25-22-27(26-20)21(28)19(31-22)11-13-7-9-18(30-13)15-10-12(23)6-8-16(15)24/h2-11H,1H3/b19-11- |
InChI Key |
YULZQASFJBGDTF-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(3,5-dimethylphenyl)amine](/img/structure/B12129793.png)
![2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12129800.png)
![2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129805.png)

![5-[4-(benzyloxy)phenyl]-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12129815.png)
![4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1-methyl-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12129818.png)

![9-Chloro-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12129827.png)
}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)
![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12129840.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
